3,6-Bis(phenylethynyl)-9H-carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62913-24-0 |
|---|---|
Molecular Formula |
C28H17N |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,6-bis(2-phenylethynyl)-9H-carbazole |
InChI |
InChI=1S/C28H17N/c1-3-7-21(8-4-1)11-13-23-15-17-27-25(19-23)26-20-24(16-18-28(26)29-27)14-12-22-9-5-2-6-10-22/h1-10,15-20,29H |
InChI Key |
WIKPDOWXNNICRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)NC4=C3C=C(C=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Methodologies for the Synthesis and Functionalization of 3,6 Bis Phenylethynyl 9h Carbazole
Direct Synthesis of 3,6-Bis(phenylethynyl)-9H-carbazole
The most prevalent method for the synthesis of this compound involves a direct coupling approach.
Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of this compound. wikipedia.orgmdpi.com This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 3,6-dihalo-9H-carbazole derivative). wikipedia.org The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. wikipedia.orgmdpi.com
The general scheme for this reaction is as follows:
A variety of palladium catalysts and reaction conditions have been employed to optimize the synthesis. For instance, PdCl₂(PPh₃)₂ in conjunction with a copper(I) iodide (CuI) co-catalyst is a commonly used system. ub.edu The reaction is typically carried out in a suitable solvent, such as anhydrous tetrahydrofuran (B95107) (THF), with a base like triethylamine (B128534) (TEA) to neutralize the hydrogen halide formed during the reaction. ub.edu The reaction can often proceed at room temperature. wikipedia.orgub.edu Some modified procedures have been developed to be performed under copper-, amine-, and solvent-free conditions, for example using PdCl₂(PPh₃)₂ and tetrabutylammonium (B224687) fluoride (B91410) (TBAF). organic-chemistry.org
Table 1: Examples of Sonogashira Coupling Conditions for Carbazole (B46965) Derivatives To view the data, click on the table and scroll right.
| Starting Material | Reagents | Catalyst System | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 9,9′-Diethyl-6,6′-diiodo-9H,9′H-3,3′-bicarbazole | Phenylacetylene (B144264), Triethylamine | Pd(PPh₃)₂Cl₂, CuI | Anhydrous THF | Room temperature, 24 h | 9,9′-Diethyl-6,6′-bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole | 47% | ub.edu |
| 2,7-Dibromo-9H-carbazole | 4-Ethynylpyridine hydrochloride | Not specified | Dry triethylamine/toluene | Inert atmosphere | 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | Not specified | unica.it |
| Aryl halides (I, Br, Cl) | Terminal alkynes, TBAF | PdCl₂(PPh₃)₂ | None (solvent-free) | Not specified | Coupled products | Moderate to excellent | organic-chemistry.org |
Precursor Synthesis and Regioselective Iodination
The synthesis of the necessary precursor, 3,6-dihalo-9H-carbazole, is a critical preliminary step. Halogenation, particularly iodination, at the 3 and 6 positions of the carbazole ring is achieved through regioselective methods. ub.edu For instance, the iodination of N-alkylated carbazoles can be carried out using potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in acetic acid. ub.edu The initial N-alkylation of the commercially available 9H-carbazole is a standard procedure. ub.edu
Another common precursor is 3,6-dibromo-9H-carbazole, which can be synthesized by treating carbazole with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). mdpi.comnsf.gov
Strategic Functionalization of the Carbazole Core
To tailor the properties of this compound for specific applications, further functionalization of the carbazole core is often necessary.
N-Substitution Strategies
Modification at the 9-position (the nitrogen atom) of the carbazole ring is a common strategy to influence the molecule's solubility, solid-state packing, and electronic properties. ub.edu This is typically achieved through N-alkylation or N-arylation reactions.
N-alkylation can be performed by reacting the carbazole with an appropriate alkyl halide in the presence of a base. For example, to synthesize Ethyl 2-(9H-carbazol-9-yl) acetate, 9H-carbazole is treated with sodium hydride (NaH) followed by ethyl bromoacetate. nih.gov
N-arylation can be accomplished using methods like the Buchwald-Hartwig amination. beilstein-journals.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the carbazole nitrogen and an aryl halide.
C-H Functionalization Approaches
Direct functionalization of the C-H bonds of the carbazole core represents a more atom-economical and efficient approach to introduce various functional groups. chim.itnih.gov
Transition metal catalysis is a powerful tool for the direct functionalization of C-H bonds in carbazoles. nih.govresearchgate.net Catalytic systems based on palladium, rhodium, and iridium have been successfully employed for C-H alkylation, arylation, and other transformations. nih.govnih.gov These reactions often proceed with high regioselectivity, which can be controlled by the use of directing groups. chim.itnih.gov A directing group, pre-installed on the carbazole, coordinates to the metal center, guiding the C-H activation to a specific position. chim.it However, recent advancements have also led to the development of transient directing group strategies, which avoid the need for pre-functionalization. nih.gov
Lewis Acid-Enabled Annulation and Cyclization Reactions
The construction of the carbazole framework, a critical step in the synthesis of molecules like this compound, can be efficiently achieved through cascade reactions catalyzed by Lewis acids, particularly gold catalysts. researchgate.net Research has detailed the use of gold-catalyzed cascade reactions between 1,5-diyn-3-ols and nitrones to produce various carbazole derivatives. researchgate.net This methodology is noted for its applicability in the facile synthesis of polyaromatic compounds that incorporate carbazole subunits. researchgate.net
The mechanism of these reactions is noteworthy, as it involves unexpected oxoarylations. researchgate.net This is distinct from the oxidative Mannich reactions observed with but-1-yn-4-ols. researchgate.net Control experiments have suggested that the presence of a second alkyne group, as found in 1,5-diyn-3-ols, facilitates these oxoarylation pathways. researchgate.net This is attributed to a weak interaction between the gold catalyst and the second alkyne, which reduces the conformational flexibility of the tethered alcohol. researchgate.net This controlled reactivity pathway, involving a [3+2]-annulation and a mdpi.commdpi.com-sigmatropic shift, enables the construction of the core carbazole structure, which can be a precursor to more complex derivatives. researchgate.net
Diverse Functional Group Introduction
The carbazole scaffold, particularly at the 3, 6, and 9 positions, allows for extensive functionalization, which alters its electronic and optical properties. researchgate.net The nitrogen atom of the carbazole ring is a common site for derivatization, as its hydrogen can be substituted with various functional groups without significantly altering the core electronic structure. researchgate.netfrontiersin.org
A foundational strategy for introducing functional groups at the 3 and 6 positions begins with bromination. Carbazole can be treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 3,6-dibromo-9H-carbazole. mdpi.com From this key intermediate, other functional groups can be introduced. For instance, a palladium-catalyzed cyanation reaction using zinc cyanide (Zn(CN)₂) can convert the dibrominated compound into 9H-carbazole-3,6-dicarbonitrile. mdpi.comresearchgate.net This dinitrile can be further hydrolyzed, often in the presence of a copper catalyst, to produce 9H-carbazole-3,6-dicarboxylic acid. researchgate.net These carboxylate groups can then be used to build more complex structures like porous coordination cages. rsc.org
The introduction of various substituents allows for the fine-tuning of material properties for applications in organic electronics. mdpi.com For example, attaching electron-donating groups like dimethylamino moieties or electron-withdrawing groups like cyano functions can significantly modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netnih.gov The table below summarizes methods for introducing diverse functional groups onto the carbazole core.
| Starting Material | Reagents and Conditions | Product | Reference |
| Carbazole | N-Bromosuccinimide (NBS), DMF | 3,6-Dibromo-9H-carbazole | mdpi.com |
| 3,6-Dibromo-9H-carbazole | Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 110 °C | 9H-Carbazole-3,6-dicarbonitrile | mdpi.comresearchgate.net |
| 9H-Carbazole-3,6-dicarbonitrile | aq. KOH, heat | 9H-Carbazole-3,6-dicarboxylic acid | researchgate.net |
| 9H-Carbazole | Ullmann or Suzuki-Miyaura reactions | N-substituted carbazole monomers | researchgate.net |
Polymerization and Oligomerization Techniques
Carbazole derivatives are valuable monomers for creating conductive polymers and oligomers due to their favorable electronic properties and environmental stability. frontiersin.org
Electropolymerization of Carbazole Derivatives
Electropolymerization is a common technique for creating thin polymer films from carbazole-based monomers directly onto an electrode surface. frontiersin.orgrsc.org The process is initiated by the one-electron oxidation of the carbazole ring, typically at an applied voltage, to form a radical cation. mdpi.com This reactive intermediate then undergoes carbon-carbon bond formation, primarily at the 3- and 6-positions, followed by proton loss to form the neutral, conjugated polymer. mdpi.com The resulting polymer films often exhibit reversible electrochemical oxidation and interesting electrochromic behavior. rsc.org
The structure of the monomer significantly influences the electropolymerization process and the properties of the resulting polymer. For instance, studies on N-phenyl-3,6-bis(N-carbazolyl)carbazoles have shown that the polymerization mechanism can involve carbazole-carbazole coupling. rsc.org The introduction of specific side chains can also be used to create cross-linked polymer networks. electrochemsci.org For example, polymers with side chains containing carbazole groups can be electropolymerized, leading to looser, more porous film structures that facilitate the transport of electrolyte ions. electrochemsci.org
The table below details examples of electropolymerization conditions for different carbazole-based monomers.
| Monomer/Polymer | Electropolymerization Method | Voltage Parameter | Resulting Film Characteristics | Reference |
| PCZBDTCZ | Cyclic Voltammetry | 0-0.95 V | Polymer film deposited on the working electrode | electrochemsci.org |
| PPCZBDTCZ-D3P1-3 | Cyclic Voltammetry | -0.2-0.95 V | Cross-linked polymer film with a porous structure | electrochemsci.org |
| NO₂-3Cz | Oxidative Coupling | Not specified | Robust polymer film with electrochromic properties | rsc.org |
| 3CzImIPN | Cyclic Voltammetry | Onset at ~0.75 V vs. Fc/Fc⁺ | Photoactive porous organic polymer (POP) film | mdpi.com |
Photopolymerization Applications
Carbazole derivatives can also be utilized in photopolymerization and photocatalysis. The synthesis of photoactive porous organic polymer (POP) films has been achieved through the one-step electropolymerization of a dicyanobenzene-carbazole-imidazole dye. mdpi.com These resulting films demonstrate activity as photoelectrodes for electrooxidations and as heterogeneous photocatalysts for reactions such as photosynthetic olefin isomerizations. mdpi.com The photophysical behavior of these materials is typical of organic chromophores, and the resulting polymer films are redox- and photoactive. mdpi.com The incorporation of carbazole units into polymer structures is a key strategy for developing materials with applications in photocatalysis and sensing. mdpi.com
Advanced Spectroscopic and Structural Characterization of 3,6 Bis Phenylethynyl 9h Carbazole Systems
Vibrational and Electronic Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the molecular and electronic structure of 3,6-bis(phenylethynyl)-9H-carbazole systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of a 9,9'-dihexyl-6,6'-bis(phenylethynyl)-9H,9'H-3,3'-bicarbazole, specific proton signals confirm the molecular structure. Aromatic protons on the carbazole (B46965) core appear as doublets at approximately 8.42 ppm and 8.41 ppm. Other aromatic protons are observed as double-doublets and multiplets in the range of 7.33 to 7.86 ppm. ub.edu The protons of the hexyl chains attached to the nitrogen atom show characteristic signals, including a triplet at around 4.32 ppm for the methylene (B1212753) group adjacent to the nitrogen. ub.edu
The ¹³C NMR spectrum provides further structural detail by identifying each unique carbon atom. For a 9,9'-dihexyl-6,6'-bis(phenylethynyl)-9H,9'H-3,3'-bicarbazole, the carbon atoms of the carbazole and phenylethynyl groups resonate in the aromatic region (approximately 108 to 141 ppm), while the alkyne carbons have characteristic shifts around 87 and 91 ppm. ub.edu The carbons of the N-hexyl chains appear in the upfield region of the spectrum. ub.edu
The specific chemical shifts and coupling patterns observed in NMR spectra are crucial for confirming the successful synthesis and purity of these complex organic molecules.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for a 9,9'-dihexyl-6,6'-bis(phenylethynyl)-9H,9'H-3,3'-bicarbazole in CDCl₃ ub.edu
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 8.42 | d |
| Aromatic CH | 8.41 | d |
| Aromatic CH | 7.85 | dd |
| Aromatic CH | 7.67 | dd |
| Aromatic CH | 7.60 | dd |
| Aromatic CH | 7.51 | d |
| Aromatic CH | 7.39 | d |
| Aromatic CH | 7.37-7.33 | m |
| N-CH₂ | 4.32 | t |
| -CH₂- | 1.95-1.87 | m |
| -CH₂- | 1.44-1.37 | m |
| -CH₂- | 1.36-1.28 | m |
| -CH₃ | 0.87 | t |
Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for a 9,9'-dihexyl-6,6'-bis(phenylethynyl)-9H,9'H-3,3'-bicarbazole in CDCl₃ ub.edu
| Carbon Assignment | Chemical Shift (ppm) |
| Aromatic C | 140.6, 139.9, 133.6, 131.5, 129.3, 128.3, 127.7, 125.9, 124.2, 124.0, 123.1, 119.0, 113.2, 109.3, 108.8 |
| Alkyne C | 90.9, 87.6 |
| N-CH₂ | 43.3 |
| -CH₂- | 31.6, 29.0, 27.0, 22.6 |
| -CH₃ | 14.0 |
Infrared (IR) Spectroscopy for Chemical Bond Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the context of this compound systems, IR spectroscopy provides key evidence for the presence of specific structural motifs.
A prominent feature in the IR spectrum is the stretching vibration of the C≡C triple bond of the phenylethynyl groups, which typically appears in the region of 2100-2260 cm⁻¹. The presence of a strong C≡N stretching band at 2224 cm⁻¹ has been observed in related dicyanocarbazole derivatives. mdpi.com The N-H stretching vibration of the carbazole moiety is expected around 3400 cm⁻¹, although this may be absent in N-substituted derivatives. rsc.orgresearchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region. researchgate.net For instance, in 9H-carbazole-9-carbothioic methacrylic thioanhydride, aromatic C=C stretching vibrations are seen at 1495 cm⁻¹ and 1445 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of this compound gives rise to characteristic absorption bands.
The absorption spectra of these compounds are typically characterized by intense absorption bands in the UV region, corresponding to π-π* transitions within the conjugated carbazole and phenylethynyl moieties. For example, carbazole-based oligomers exhibit absorption maxima that are influenced by the degree of conjugation and the nature of the substituents. researchgate.net The absorption spectrum of 9,10-bis(phenylethynyl)anthracene, a related compound with a similar extended π-system, shows a maximum molar extinction coefficient at 451.2 nm. omlc.org The S₀ → S₁ transition in carbazole derivatives is typically located below 350 nm. mdpi.com Theoretical studies using time-dependent density functional theory (TD-DFT) can help to assign the observed electronic transitions. researchgate.netresearchgate.net
The position and intensity of the absorption bands can be influenced by the solvent polarity and the presence of substituents on the carbazole or phenyl rings, which can alter the energy levels of the molecular orbitals involved in the electronic transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.
For instance, the calculated mass for the protonated molecular ion [M+H]⁺ of a related bicarbazole derivative, C₄₄H₃₃N₂, is 589.2638, with the found value being 589.2637, confirming the composition. ub.edu Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI-TOF) are commonly employed for these analyses. ub.edursc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different components of the molecule.
Structural Analysis in Condensed Phases
Understanding the arrangement of molecules in the solid state is critical for predicting and controlling the properties of materials derived from this compound.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing
For carbazole derivatives, SCXRD studies have shown that the carbazole core is generally planar. mdpi.compreprints.org In 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole monohydrate, the carbazole molecules are nearly planar, with the terminal pyridyl rings exhibiting some rotation. mdpi.compreprints.org The crystal structure of 9-ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole reveals that the imidazole (B134444) rings are twisted with respect to the carbazole plane. nih.gov The crystal packing in these systems is often stabilized by weak intermolecular interactions, including C-H···N and C-H···π interactions. nih.gov In the case of 9,10-bis(phenylethynyl)anthracene, the molecule possesses an inversion center of symmetry, and the phenylethynyl groups are nearly coplanar with the anthracene (B1667546) ring. ndl.go.jp
The detailed structural information obtained from SCXRD is invaluable for establishing structure-property relationships, which is essential for the rational design of new materials with tailored optical and electronic properties.
Grazing Incidence X-ray Diffraction (GIXRD) for Thin Film Morphology
Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique for investigating the crystallographic structure and orientation of molecules within thin films. ub.edumalvernpanalytical.com By directing an X-ray beam at a very shallow angle to the film's surface, typically less than one degree, the penetration depth of the X-rays is limited to the near-surface region, thus maximizing the diffraction signal from the film while minimizing interference from the substrate. malvernpanalytical.com This surface sensitivity is paramount for characterizing the morphology of polycrystalline thin films, which is often critical for device performance. malvernpanalytical.comresearchgate.net
In a typical GIXRD experiment on a thin film of a carbazole derivative, the resulting two-dimensional diffraction pattern provides a wealth of information. researchgate.netnih.gov Analysis of the diffraction peaks can reveal the crystalline phases present, the orientation of the crystallites with respect to the substrate, and the degree of crystallinity. mdpi.com For instance, the presence of sharp, well-defined diffraction spots would indicate a highly ordered, crystalline film, whereas broad, diffuse rings would suggest a more amorphous or disordered structure. nih.gov
Table 1: Representative GIXRD Data for an Organic Semiconductor Thin Film
| Parameter | Value | Significance |
| Out-of-plane d-spacing | 15.2 Å | Indicates the interlayer spacing perpendicular to the substrate. |
| In-plane d-spacing | 3.8 Å | Relates to the intermolecular distance within the plane of the film. |
| Crystallite Size | ~25 nm | Provides an estimate of the size of the ordered crystalline domains. |
| Orientation | Predominantly edge-on | Describes the primary orientation of the molecules relative to the substrate. |
Note: This table presents hypothetical yet representative data for an organic semiconductor thin film to illustrate the type of information obtained from a GIXRD experiment.
Spectroelectrochemical Methods for Redox Behavior
Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide detailed information about the electronic structure of molecules in different oxidation states. researchgate.netconicet.gov.ar By monitoring spectroscopic changes (e.g., in Raman or IR spectra) as a function of an applied potential, it is possible to identify the formation of radical cations and dications and to study their stability and electronic properties. researchgate.net
Raman spectroelectrochemistry is a valuable tool for probing the vibrational modes of molecules that are sensitive to changes in electronic structure upon oxidation or reduction. mdpi.com While specific Raman spectroelectrochemical studies on this compound are not extensively documented, research on related carbazole derivatives has shown that certain Raman bands are characteristic of the neutral, radical cation, and dication species. nih.gov
Upon electrochemical oxidation of a carbazole derivative, changes in the Raman spectrum are expected. For instance, the vibrational modes associated with the carbazole core and the phenylethynyl linkages would likely shift in frequency and/or change in intensity as electron density is removed from the molecule. These changes can be correlated with the applied potential to map the redox behavior of the compound. The stability of the generated radical species can also be assessed by monitoring the reversibility of these spectral changes upon cycling the potential.
Infrared (IR) spectroelectrochemistry provides complementary information to Raman spectroelectrochemistry by probing vibrational modes that are IR-active. researchgate.net This technique is particularly sensitive to changes in bond polarity and the formation of new functional groups upon redox reactions. For carbazole derivatives, IR spectroelectrochemistry can be used to monitor changes in the vibrational frequencies of the N-H bond (if present), C-N bonds, and aromatic C-H and C=C stretching modes upon oxidation. nih.gov
In a hypothetical IR spectroelectrochemical experiment on this compound, the formation of the radical cation and dication would induce significant changes in the IR spectrum. These changes would reflect the redistribution of electron density throughout the π-conjugated system. By analyzing these spectral changes, one can gain a deeper understanding of the electronic structure of the oxidized species and the nature of the charge carriers in the material. researchgate.net
Table 2: Expected Spectroelectrochemical Behavior of Carbazole Derivatives
| Redox State | Expected Spectroscopic Changes | Implication |
| Neutral | Characteristic vibrational bands for the carbazole and phenylethynyl groups. | Ground state electronic structure. |
| Radical Cation | Shift in vibrational frequencies of conjugated system; appearance of new bands. | Formation of a delocalized positive charge. |
| Dication | Further shifts and intensity changes in vibrational bands. | Increased charge localization or delocalization depending on the molecular structure. |
Note: This table outlines the generally expected spectroscopic changes for carbazole derivatives during redox processes based on available literature for related compounds.
Surface and Morphological Characterization
The surface topography and nanoscale morphology of thin films play a critical role in determining the performance of organic electronic devices. Techniques such as Atomic Force Microscopy (AFM) and Electron Microscopy provide direct visualization of the film's surface and internal structure.
Table 3: Representative AFM Surface Roughness Data for Organic Thin Films
| Deposition Condition | Root Mean Square (RMS) Roughness | Significance |
| As-deposited | 2.5 nm | Indicates the initial surface morphology after deposition. |
| Annealed at 100 °C | 1.8 nm | Shows the effect of thermal annealing on film smoothness. |
| Annealed at 150 °C | 3.2 nm | Suggests potential for increased crystallinity and grain growth at higher temperatures. |
Note: This table provides illustrative AFM data for a generic organic thin film to demonstrate the type of quantitative analysis possible.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the nanoscale and microscale features of materials. SEM provides high-resolution images of the surface topography, while TEM can reveal the internal structure, including crystalline domains and defects, with even higher resolution.
While there is a lack of specific electron microscopy studies on this compound in the available literature, these techniques would be invaluable for a comprehensive morphological characterization. SEM could be used to examine the large-area uniformity of the thin films and identify any macroscopic defects. TEM, on the other hand, could provide detailed information about the size, shape, and orientation of nanocrystalline domains within the film, complementing the data obtained from GIXRD. Cryo-EM, a specialized form of TEM, could potentially be used to study the morphology of self-assembled structures of the molecule in a vitrified solvent, providing insights into its aggregation behavior.
Photophysical and Electronic Characterization of 3,6 Bis Phenylethynyl 9h Carbazole
Luminescence Properties
The luminescence of 3,6-Bis(phenylethynyl)-9H-carbazole is a key area of investigation, with studies focusing on its fluorescence emission, the influence of solvents, and its aggregation-induced emission characteristics.
Fluorescence Emission Spectroscopy and Quantum Yields
In solution, this compound exhibits a notable fluorescence quantum yield, with a reported value of approximately 0.27. ub.edu However, this efficiency diminishes significantly in the solid state, dropping to around 0.11, a phenomenon attributed to aggregation-caused quenching. ub.edu The emission spectrum of this compound is central to its potential applications. For instance, derivatives of 3-(phenylethynyl)-9H-carbazole have been explored for their utility in providing deep-blue emission in Organic Light Emitting Diodes (OLEDs). ub.edu The quantum yield of the parent carbazole (B46965) compound is documented to be 0.38 in cyclohexane. aatbio.com For comparison, other highly fluorescent compounds like 9,10-Bis(phenylethynyl)anthracene exhibit a quantum yield of 1.0 in cyclohexane. photochemcad.comomlc.org The accurate measurement of fluorescence quantum yields is often performed using standard reference compounds, such as quinine (B1679958) bisulfate, whose quantum yield can vary with concentration. For example, a 1.0 x 10⁻⁵ M solution of quinine bisulfate in 1 N H₂SO₄ has a quantum yield of 0.60, while a more concentrated 5 x 10⁻³ M solution has a yield of 0.52. bjraylight.com
| Compound | Solvent | Quantum Yield (Φ) |
| This compound (Solution) | - | ~0.27 ub.edu |
| This compound (Solid State) | - | ~0.11 ub.edu |
| Carbazole | Cyclohexane | 0.38 aatbio.com |
| 9,10-Bis(phenylethynyl)anthracene | Cyclohexane | 1.0 photochemcad.comomlc.org |
| Quinine Bisulfate (1.0 x 10⁻⁵ M) | 1 N H₂SO₄ | 0.60 bjraylight.com |
| Quinine Bisulfate (5 x 10⁻³ M) | 1 N H₂SO₄ | 0.52 bjraylight.com |
Solvatochromism and Environmental Effects on Emission
The emission properties of carbazole derivatives can be significantly influenced by the surrounding solvent, a phenomenon known as solvatochromism. While specific data on the solvatochromism of this compound is not detailed in the provided context, the broader class of carbazole-functionalized luminogens often exhibits these characteristics. mdpi.com For instance, the interaction between a solvent and Schiff bases containing carbazole moieties can alter intermolecular interactions, thereby modifying their emission properties. nih.gov This sensitivity to the environment is a critical consideration for the practical application of these materials in devices and sensors.
Aggregation-Induced Emission (AIE) Phenomena and Mechanisms
While many chromophores, including carbazole itself, suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes in the solid state or in aggregates, some carbazole derivatives have been engineered to exhibit the opposite effect: aggregation-induced emission (AIE). rsc.org This phenomenon is of great interest for creating highly emissive solid-state materials. rsc.org The mechanism of AIE often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. mdpi.com For example, melding tetraphenylethene, a well-known AIE luminogen, with a carbazole unit can lead to new materials with high solid-state fluorescence quantum yields, effectively overcoming the ACQ issue of the carbazole core. rsc.org Some carbazole-based N-salicylidene anilines have also been shown to be aggregation-induced emission enhancement luminogens (AIEEgens). nih.gov
Electrochemical Properties and Energy Levels
The electrochemical behavior of this compound provides crucial insights into its electronic structure, including its redox potentials and energy levels, which are vital for its use in electronic devices.
Cyclic Voltammetry for Redox Potentials and HOMO/LUMO Determination
Cyclic voltammetry is a standard technique used to investigate the redox properties of electroactive materials. For carbazole derivatives, this method allows for the determination of oxidation and reduction potentials, which are then used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The ionization potential (IP), which corresponds to the HOMO level, can be estimated from the onset of the first oxidation peak. ub.edu The electron affinity (EA), corresponding to the LUMO level, can then be calculated by subtracting the optical band gap from the IP. ub.edu For instance, the 3,6-bis(2-phenylethynyl)-9H-carbazole core is noted to have characteristics typical of p-type semiconductors based on its ionization potential values. ub.edu
Optical vs. Electrochemical Band Gap Relationships
The energy band gap of a material can be determined through both optical and electrochemical methods. The optical band gap (Egap) is typically estimated from the onset of the absorption spectrum. ub.edu The electrochemical band gap is derived from the difference between the HOMO and LUMO energy levels determined via cyclic voltammetry. Comparing these two values can provide insights into the electronic structure and excitonic effects within the material. For many organic semiconductors, the optical band gap is slightly lower than the electrochemical band gap due to the exciton (B1674681) binding energy.
Excited State Dynamics and Charge Transfer Processes of this compound
The photophysical behavior of this compound is dictated by complex excited-state dynamics, including intramolecular charge transfer and the formation of triplet states. These processes are fundamental to its application in optoelectronic devices.
Intramolecular Charge Transfer (ICT) Mechanisms
The structure of this compound, featuring an electron-donating carbazole core flanked by electron-accepting phenylethynyl moieties, establishes a classic donor-acceptor (D-A) framework. Upon photoexcitation, this architecture facilitates intramolecular charge transfer (ICT), a process where electron density is redistributed from the donor (carbazole) to the acceptor (phenylethynyl) parts of the molecule. nih.gov
This charge redistribution leads to a significant change in the dipole moment of the molecule in the excited state compared to the ground state. A key manifestation of this ICT process is solvatochromism, where the emission spectrum of the compound shifts in response to the polarity of the solvent. nih.gov For similar carbazole-based D-A compounds, an increase in solvent polarity typically causes a reduction in fluorescence quantum yields due to the stabilization of the charge-separated ICT state, which may favor non-radiative decay pathways. nih.gov
The extent of charge transfer and the change in dipole moment (Δµ) can be quantitatively evaluated using the Lippert-Mataga equation, which correlates the Stokes shift (the difference between the absorption and emission maxima) with the solvent polarity function. For a related carbazole-based ICT dye, the change in dipole moment was calculated to be as large as 24.78 D, underscoring the significant charge redistribution upon excitation. nih.gov The study of solvent effects on the photophysical properties of such compounds is crucial for understanding the nature of the excited state. nih.gov
Twisted Intramolecular Charge Transfer (TICT) State Formation
In addition to the planar ICT state, molecules with rotational freedom between the donor and acceptor units can form a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is a specific type of excited state characterized by a perpendicular geometry between the electron donor and acceptor moieties. This twisted conformation results in a highly polar, charge-separated state that is often associated with a large Stokes shift and is typically emissive in a different, red-shifted spectral region compared to the locally excited or planar ICT state.
The formation of a TICT state is highly dependent on the molecular structure and the surrounding environment, such as solvent viscosity and polarity. In many donor-acceptor systems, the transition from a locally excited (LE) state to a TICT state is a dynamic process that occurs in the excited state. The rotation around the single bond connecting the donor and acceptor is a key step in this process. While direct experimental evidence for TICT state formation in this compound is not extensively detailed in the available literature, the structural components—a carbazole donor and phenylethynyl acceptors linked by single bonds—provide the necessary rotational freedom for such a phenomenon to occur.
Triplet Energy Levels and Related Phenomena
The triplet excited state (T₁) of this compound plays a critical role in its photophysical profile, particularly for applications in organic light-emitting diodes (OLEDs). The energy of this triplet state (E_T) is a key parameter for determining its suitability as a host material for phosphorescent emitters or as a thermally activated delayed fluorescence (TADF) emitter itself.
For carbazole-based compounds, the T₁ state is typically populated through intersystem crossing (ISC) from the lowest singlet excited state (S₁). mdpi.com The quantum yield for triplet formation in carbazole and its simple derivatives is generally high, often in the range of 51–56%. mdpi.com The lifetime of the T₁ state is typically in the microsecond regime in deoxygenated solutions. mdpi.com The introduction of phenylethynyl substituents at the 3 and 6 positions can influence the triplet energy level. In similar carbazole derivatives with extended π-conjugation, the triplet energy can be tuned. For instance, some carbazole derivatives are known to have high triplet energies between 2.90 and 3.02 eV, making them excellent hosts for blue phosphorescent OLEDs. rsc.org
The energy gap between the singlet and triplet states (ΔE_ST) is a crucial factor for observing Thermally Activated Delayed Fluorescence (TADF). If this gap is sufficiently small, reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state can occur through thermal activation. This process allows the harvesting of non-emissive triplet excitons to generate delayed fluorescence, significantly enhancing the internal quantum efficiency of an OLED.
The specific photophysical properties reported for the 3,6-bis(2-phenylethynyl)-9H-carbazole core show a fluorescence quantum yield of approximately 0.27 in solution and 0.11 in the solid state. ub.edu The reduction in the solid-state quantum yield suggests aggregation-caused quenching, a common phenomenon in planar π-conjugated molecules. ub.edu
Theoretical and Computational Investigations of 3,6 Bis Phenylethynyl 9h Carbazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It has been widely applied to carbazole (B46965) derivatives to understand their properties for applications in organic electronics.
The electronic properties of 3,6-Bis(phenylethynyl)-9H-carbazole are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations reveal that the HOMO is primarily localized on the electron-rich carbazole core and the phenylethynyl groups, indicating its electron-donating nature. The LUMO, conversely, is distributed across the entire π-conjugated system, including the phenyl rings. This distribution is crucial for understanding charge transfer processes within the molecule.
The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences the optical and electronic properties of the molecule. A smaller gap generally leads to absorption at longer wavelengths. For carbazole-based materials, the substitution pattern significantly affects these energy levels. The introduction of phenylethynyl groups at the 3 and 6 positions of the carbazole core extends the π-conjugation, which typically raises the HOMO level and lowers the LUMO level, thereby reducing the energy gap.
The charge distribution within the molecule confirms the electron-rich character of the carbazole moiety. This inherent electronic characteristic is fundamental to its use in optoelectronic devices where it often functions as a hole-transporting or emissive material.
| Property | Description |
| HOMO | Primarily localized on the carbazole core and phenylethynyl moieties. |
| LUMO | Distributed across the entire π-conjugated system. |
| HOMO-LUMO Gap | The energy difference that influences optical and electronic properties. |
DFT calculations are also employed to determine the most stable three-dimensional structure of this compound. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The planarity of the carbazole core is a significant feature, while the phenylethynyl substituents introduce rotational freedom. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as their absorption and emission of light. mdpi.comchemrxiv.org
TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectra of this compound. mdpi.com By calculating the vertical excitation energies and oscillator strengths, a theoretical spectrum can be generated. These simulated spectra are often in good agreement with experimental measurements, allowing for the assignment of specific electronic transitions to the observed absorption and emission bands.
For instance, the main absorption bands are typically assigned to π-π* transitions within the extended conjugated system. The emission properties are also well-described by TD-DFT, which can predict the wavelength and nature of the emitted light. The solvatochromic effects, where the emission color changes with the polarity of the solvent, can also be modeled by including a solvent model in the calculations.
| Spectral Property | Theoretical Prediction |
| UV-Vis Absorption | Predicted by calculating vertical excitation energies and oscillator strengths. |
| Photoluminescence | Wavelength and nature of emitted light are predicted. |
TD-DFT provides a detailed picture of the electronic transitions that occur when the molecule absorbs light. The dominant transitions for this compound are typically of π-π* character, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The analysis of the molecular orbitals involved in these transitions confirms the charge-transfer character of certain excitations.
For example, in many carbazole derivatives, the lowest energy transition corresponds to a HOMO-to-LUMO excitation, which can have significant intramolecular charge transfer (ICT) character, especially if donor and acceptor moieties are present. researchgate.net This understanding of electronic transitions is crucial for explaining the photophysical properties, such as fluorescence quantum yields and lifetimes.
Mechanistic Studies of Reactions and Photophysical Processes
Computational methods are also valuable for elucidating the mechanisms of chemical reactions and photophysical processes involving this compound. For instance, the mechanism of electropolymerization of carbazole monomers to form conductive polymers has been studied theoretically. nih.gov These studies can identify the most likely reaction pathways and intermediate structures.
In the realm of photophysics, computational modeling can help to understand processes like aggregation-caused quenching (ACQ), where the fluorescence intensity decreases in the solid state due to intermolecular interactions. ub.edu By simulating the interactions between two or more molecules, it is possible to identify the non-radiative decay pathways that become active upon aggregation. Conversely, these studies can also aid in the design of molecules that exhibit aggregation-induced emission (AIE), a desirable property for solid-state lighting applications.
Furthermore, theoretical calculations can shed light on the intersystem crossing (ISC) rates, which are important for applications in organic light-emitting diodes (OLEDs) that utilize phosphorescence. By understanding the factors that promote or hinder these photophysical processes, researchers can rationally design new carbazole-based materials with tailored properties for specific applications.
Reaction Coordinate and Transition State Analysis in C-H Functionalization
The C-H functionalization of carbazole and its derivatives is a powerful strategy for creating complex molecules from simpler precursors. chim.itchemrxiv.org Theoretical and computational studies are crucial for elucidating the intricate mechanisms of these reactions. While specific transition state analyses for the C-H functionalization of this compound are not extensively detailed in the reviewed literature, the general principles derived from studies of the broader carbazole family are applicable.
Transition-metal-catalyzed C-H activation is a primary method for functionalizing carbazoles. chim.it Catalysts based on rhodium and palladium are often employed. chim.it A plausible reaction pathway, for instance in a rhodium-catalyzed process, typically begins with the coordination of the catalyst to the carbazole nitrogen. This is followed by the activation of a C-H bond to form a metallacyclic intermediate. mdpi.com The subsequent steps involve reaction with a coupling partner and reductive elimination to yield the functionalized product and regenerate the active catalyst. mdpi.com
Computational analysis of this process would involve mapping the potential energy surface along the reaction coordinate. This map charts the energy of the system as the reactants are converted into products. Key points on this coordinate include the initial reactants, any intermediates, transition states, and the final products.
Theoretical Models for Fluorescence Quenching and Enhancement
The photophysical properties of this compound are of significant interest for applications in organic electronics. Theoretical models help to explain its fluorescence behavior, particularly the phenomena of quenching and potential enhancement.
A dominant theoretical model explaining the fluorescence behavior of the 3,6-bis(2-phenylethynyl)-9H-carbazole core is Aggregation-Caused Quenching (ACQ) . ub.edu In dilute solutions, the molecules are isolated and exhibit fluorescence. However, as the concentration increases or in the solid state, the planar carbazole units tend to form intermolecular π-π stacking arrangements. ub.edu This aggregation leads to the formation of non-emissive or weakly emissive excimers or exciplexes, which provide a non-radiative decay pathway for the excited state, thus quenching the fluorescence.
Research has shown that the 3,6-bis(2-phenylethynyl)-9H-carbazole core demonstrates ACQ, irrespective of the length of an N-alkyl chain. ub.edu This is quantified by a significant drop in the fluorescence quantum yield when moving from a solution to the solid state. ub.edu
Interactive Data Table: Fluorescence Quantum Yield of this compound Core
| State | Quantum Yield (Φ) |
| Solution | 0.27 ub.edu |
| Solid State | 0.11 ub.edu |
In contrast to ACQ, some molecular designs based on the carbazole framework can lead to Aggregation-Induced Emission (AIE) or solid-state emission enhancement. ub.edu This phenomenon is typically observed in molecules where intramolecular rotations in the excited state are active in solution, providing a non-radiative decay channel. In the aggregated or solid state, these rotations are restricted, which blocks the non-radiative pathway and forces the molecule to release its energy via fluorescence, thus enhancing the emission. While the parent this compound core is subject to ACQ, structural modifications, such as the strategic placement of bulky groups to prevent π-π stacking, can potentially induce AIE characteristics. ub.edu
The Stern-Volmer model is another fundamental theoretical framework used to analyze fluorescence quenching processes, particularly those induced by external quencher molecules. While not specifically applied to the self-quenching of this compound in the provided results, it is a key model in the field. The Stern-Volmer equation relates the decrease in fluorescence intensity to the concentration of a quencher. For other carbazole derivatives, this model has been used to quantify the quenching efficiency of substances like silver nanoparticles, yielding a Stern-Volmer quenching rate constant (Ksv). rsc.org
Applications of 3,6 Bis Phenylethynyl 9h Carbazole in Advanced Electronic Materials
Organic Light-Emitting Diodes (OLEDs)
The carbazole (B46965) moiety is a well-established building block in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its excellent hole-transporting capabilities and high thermal stability. The introduction of phenylethynyl substituents at the 3 and 6 positions further enhances its electronic properties, making 3,6-Bis(phenylethynyl)-9H-carbazole and its derivatives versatile components in the fabrication of high-performance OLEDs.
The 3,6-bis(2-phenylethynyl)-9H-carbazole core is a recognized fluorophore for generating blue light in OLEDs. ub.edu The rigid and planar structure provided by the phenylethynyl spacer promotes π-electron delocalization, which is essential for achieving efficient blue emission. However, the performance of the basic 3,6-bis(2-phenylethynyl)-9H-carbazole structure can be hindered by aggregation-caused quenching (ACQ), a phenomenon where molecular aggregation in the solid state leads to a decrease in fluorescence quantum yield.
Research has shown that the core itself exhibits quantum yield values of approximately 0.27 in solution, but this drops significantly to around 0.11 in the solid state. ub.edu This reduction in efficiency, along with emission color coordinates that are not ideal for deep-blue applications in its solid form, highlights the necessity of structural modification to optimize its performance as a blue emitter. ub.edu
While this compound itself is primarily a blue emitter, its derivatives are instrumental in the creation of White Organic Light-Emitting Diodes (WOLEDs). The strategy typically involves using a blue-emitting host material, such as a functionalized derivative of this compound, and doping it with small quantities of phosphorescent emitters that emit in other parts of the visible spectrum (e.g., green and red or yellow).
For instance, a derivative of this carbazole has been successfully used as a blue-emitting host in combination with commercial iridium complexes to fabricate pure white OLEDs. ub.edu The resulting emissive layer functions as a bulk heterojunction where the final color temperature of the emitted white light can be fine-tuned by adjusting the composition of the emissive layer and the applied voltage. ub.edu
To function as an effective host for phosphorescent emitters (guests) in Phosphorescent OLEDs (PhOLEDs), a material must possess a triplet energy level higher than that of the guest. This ensures that the excitonic energy is efficiently transferred from the host to the guest, preventing energy back-transfer and quenching. Carbazole derivatives are widely used as host materials for this purpose. nih.gov
Derivatives of this compound, such as N-alkylated versions, have been identified as suitable hosts for iridium-based phosphorescent complexes. ub.edu For example, an N-hexylated derivative of a related bicarbazole structure containing the phenylethynyl-carbazole moiety serves as an appropriate host for iridium complexes in the fabrication of solution-processed WOLEDs. ub.edu This demonstrates the potential of the core structure to be adapted for use as a high-triplet-energy host in efficient PhOLEDs.
The inherent electron-donating nature of the carbazole ring makes its derivatives excellent candidates for hole-transporting materials (HTMs). nih.gov Triphenylamine and carbazole are among the most common building blocks for HTMs due to their superior hole-transport properties. researchgate.net The extended conjugation in this compound can further enhance these properties.
While specific device data for this compound as a primary HTM is not extensively detailed in the provided context, the broader class of carbazole derivatives is frequently integrated into OLED device architectures to facilitate the efficient injection and transport of holes from the anode to the emissive layer. This improves the charge balance within the device, leading to higher efficiency and luminance. The general properties of carbazole-based materials suggest that this compound would exhibit competent hole-transporting capabilities.
A significant advantage of certain derivatives of this compound is their solubility in common organic solvents. This solubility is often enhanced by attaching N-alkyl chains of varying lengths to the carbazole nitrogen. ub.edu Good solubility is a crucial prerequisite for low-cost, large-area fabrication of OLEDs using solution-processing techniques like spin-coating. ub.edunih.gov
Research has demonstrated the successful fabrication of both blue-emitting OLEDs and white OLEDs using solution-processed methods where derivatives of the 3-(phenylethynyl)-9H-carbazole moiety were dissolved and then spin-coated to form the emissive layer. ub.edu This approach presents a cost-effective alternative to the more expensive vacuum thermal evaporation techniques traditionally used for small-molecule OLEDs. ub.edu
Interactive Data Table: OLED Performance of Related Carbazole Derivatives
This table summarizes the performance of various OLEDs that utilize carbazole derivatives, illustrating their roles as emitters and hosts. Note that these are not all based on the specific compound this compound but on related structures that highlight the utility of the carbazole-phenylethynyl motif.
| Device Role | Derivative Type | Emission Color | Max. Efficiency | Max. Luminance | Turn-on Voltage | Processing Method | Reference |
|---|---|---|---|---|---|---|---|
| Blue Emitter/Host | Bicarbazole with phenylethynyl units | White (with Ir complexes) | N/A | N/A | 6 V (for pure white) | Solution-Processing | ub.edu |
| Host for Red Emitter | Multi-host with CzSi derivative | Red | 2.07 cd/A | 945 cd/m² | 3.8 V | Solution-Processing | ossila.com |
| Emitting Material | Carbazole-acrylonitrile (CZ-2) | Greenish-Blue | ~20 cd/A | 4130 cd/m² | N/A | Solution-Processing | nih.gov |
| Host for Orange Emitter | Carbazole-fluorenyl hybrid (NFBC) | Orange | 32 cd/A | >10,000 cd/m² | N/A | N/A | nih.gov |
| Host for Blue Emitter | Pyridinyl-Carbazole (H2) | Blue | 23.9 cd/A | N/A | ~3 V | N/A |
Organic Thin-Film Transistors (OTFTs)
While the primary application focus for this compound has been in OLEDs, the fundamental electronic properties of carbazole derivatives also make them relevant for Organic Thin-Film Transistors (OTFTs). OTFTs are key components in flexible displays, RFID tags, and sensors. The performance of an OTFT is heavily dependent on the charge carrier mobility of the semiconductor material used in its active layer.
Carbazole-based semiconductors are known to be effective in OTFTs, often exhibiting p-type (hole-transporting) characteristics. ub.edu Research into related phenyl and phenylthienyl derivatives end-functionalized with carbazole has shown their utility as organic semiconductors in OTFTs, achieving carrier mobilities on the order of 1.7 x 10⁻⁵ cm²/Vs with good current on/off ratios. Although direct studies on this compound for OTFT applications are not prominently featured in the available literature, the established charge transport properties of similar carbazole structures suggest its potential as a p-type semiconductor in this field. ub.edunih.gov Further investigation would be required to fully characterize its performance metrics, such as carrier mobility and on/off ratio, within an OTFT device structure.
p-Type Semiconductor Characteristics
This compound and its derivatives have demonstrated characteristics typical of p-type organic semiconductors. ub.edu This behavior is attributed to the electron-donating nature of the carbazole moiety, which facilitates the transport of holes (positive charge carriers). The ionization potential, a key parameter for evaluating p-type character, can be estimated from cyclic voltammetry measurements. The extended π-conjugation provided by the phenylethynyl groups contributes to the delocalization of electrons, which is crucial for charge transport. ub.edu The introduction of different alkyl chains on the carbazole nitrogen can influence the intermolecular arrangement and, consequently, the solid-state optical and electronic properties. ub.edu
Carrier Mobility Investigations
Studies on derivatives of this compound have revealed its potential for efficient charge transport. For instance, related bicarbazole derivatives have exhibited hole mobility values in the order of 10⁻³ cm² V⁻¹ s⁻¹ at high electric fields. ub.edu These materials function as p-type organic semiconductors, facilitating hole transport while not displaying significant electron-transporting properties. ub.edu The carrier mobility in these organic materials is often measured using techniques such as the time-of-flight (TOF) method, where charge carriers are generated by a laser pulse and their transit time across a thin film under an applied electric field is measured. ub.edu
Organic Solar Cells (OSCs)
The carbazole unit, particularly when substituted at the 3 and 6 positions, is a valuable building block for designing donor materials in organic solar cells. researchgate.net Copolymers incorporating the 3,6-carbazole unit have been shown to enhance the power conversion efficiency of OSCs. researchgate.net For example, introducing a small percentage of 3,6-carbazole into a fluorene-based copolymer led to a significant improvement in efficiency, attributed to a better balance between electron and hole mobilities and the formation of a favorable nanoscale morphology in the blend with a fullerene acceptor. researchgate.net Furthermore, the incorporation of 3,6-carbazole units can disrupt conjugation along the polymer backbone, leading to strong intermolecular interactions that promote thermally reproducible morphologies and enhanced device performance over a range of annealing temperatures. researchgate.net Organic dyes based on 3,6-disubstituted carbazole donors have also been synthesized and successfully employed in dye-sensitized solar cells (DSSCs), demonstrating high molar extinction coefficients and suitable energy levels for efficient electron transfer. snu.ac.kr
Photoinitiators and Photosensitizers in Polymerization
Carbazole derivatives have emerged as highly efficient photoinitiators and photosensitizers for various polymerization reactions, particularly those initiated by visible light.
Visible-Light Induced Polymerization
Carbazole-based compounds can be designed to absorb light in the near-UV and visible regions, making them ideal for use with safe and energy-efficient light sources like LEDs. nih.gov These compounds can act as photosensitizers, absorbing light and transferring energy to other molecules to initiate the polymerization process. This has been demonstrated in the synthesis of N-H carbazoles themselves, where an in-situ formed photosensitizing intermediate absorbs visible light. nih.gov The ability to initiate polymerization under visible light is highly desirable for applications such as 3D printing and the creation of photocomposites. researchgate.net
Cationic and Free-Radical Polymerization Systems
Carbazole derivatives have proven to be versatile, capable of initiating both free-radical and cationic polymerizations. nih.gov In combination with an iodonium (B1229267) salt and an amine, new carbazole-based compounds have shown excellent initiating abilities for the free-radical polymerization of acrylates and the cationic polymerization of epoxides under near-UV and visible light. nih.gov The photochemical mechanisms involve the generation of reactive species (radicals or cations) that start the polymer chain growth. Carbazole derivatives can also act as high-performance additives in cationic polymerization, improving the efficiency of the process. researchgate.net For example, 9H-carbazole-9-ethanol has been used as an effective additive in the free-radical promoted cationic polymerization of epoxides. researchgate.net The versatility of carbazole-based systems allows for the polymerization of a wide range of monomers, including those used in advanced materials and coatings. researchgate.netrsc.org
Supramolecular Chemistry and Functional Materials
The unique structural and photophysical properties of this compound and its derivatives make them exceptional building blocks in supramolecular chemistry. Their rigid, planar, and electron-rich aromatic core facilitates a range of non-covalent interactions, enabling the construction of highly ordered functional materials. Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of assembled molecular subunits, leverages these interactions to create complex architectures with emergent properties. nih.govbeilstein-journals.org
Self-Assembly into Ordered Architectures
The self-assembly of carbazole derivatives is a powerful strategy for creating well-defined nanostructures. The process is primarily driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions. acs.orgnih.gov The extended π-conjugated system of molecules like this compound is particularly prone to π-π stacking, where the aromatic rings arrange themselves in a face-to-face or head-to-tail fashion. acs.orgnih.gov
Research on related carbazole derivatives has demonstrated their ability to form various ordered architectures:
1D Stacks and Gels: Carbazole-based vinyl-benzoxazole derivatives have been shown to self-assemble into gels. X-ray diffraction studies confirmed that the gelators form similar head-to-tail π-stacks between their aromatic groups, leading to ordered fibrous networks. nih.govacs.org In other systems, carbazole derivatives featuring phenylisoxazole units have been observed to self-assemble cooperatively into linear, polymer-like structures, driven by aligned dipole-dipole interactions in addition to π-stacking. acs.org The interplay of π-stacking and hydrogen bonding is crucial for driving the formation of ordered 1D stacks in solution. nih.gov
Self-Assembled Monolayers (SAMs): Carbazole derivatives functionalized with appropriate anchoring groups can form self-assembled monolayers on surfaces. For instance, (4-(3,6-bis(methylthio)-9H-carbazol-9-yl)butyl)phosphonic acid has been synthesized to form a SAM on fluorine-doped tin oxide (FTO) electrodes. nih.gov These monolayers are critical for managing interfaces in electronic devices like perovskite solar cells, promoting efficient charge extraction and reducing recombination losses. nih.gov
The specific morphology of the resulting aggregates is highly dependent on factors such as the solvent, temperature, and the nature of substituents on the carbazole core. For example, studies on 9,10-Bis(phenylethynyl)anthracene (BPEA), a structurally analogous compound, show that intermolecular interactions can lead to either H-type (face-to-face) or J-type (offset) aggregates, which significantly alters the material's optical properties. nih.govchemrxiv.org
Host-Guest Interactions and Complexation
In supramolecular chemistry, host-guest interactions involve the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent bonding. bohrium.com Carbazole derivatives, owing to their defined structure and electronic properties, can act as either the host or the guest in such complexes, leading to materials with tailored functions.
Carbazole as a Host: The rigid, electron-rich cavity-like structure of some carbazole-based assemblies makes them excellent hosts for various guest molecules. They are widely investigated as host materials in organic light-emitting diodes (OLEDs), where they form a solid matrix for phosphorescent guest emitters (dopants). mdpi.com For example, pyridinyl-carbazole derivatives have been successfully used as hosts for green (Ir(ppy)₃) and blue (FIrpic) iridium complexes, facilitating efficient energy transfer from the host to the guest. mdpi.com The carbazole host helps to prevent the aggregation of guest molecules, which would otherwise quench their emission. bohrium.com
Carbazole as a Guest: Conversely, the large aromatic system of carbazole derivatives allows them to be encapsulated as guests within larger macrocyclic hosts like cyclodextrins or calixarenes. bohrium.com This encapsulation can enhance solubility, increase cellular uptake for biological applications, and prevent aggregation-induced quenching of fluorescence. bohrium.com
Complexation for Sensing: The formation of a host-guest complex is the fundamental principle behind the sensing action of many carbazole-based chemosensors. A carbazole-based sensor can selectively bind a specific ion or molecule (the guest), leading to a measurable change in its properties. epa.gov For instance, a chiral carbazole sensor was shown to form a 1:1 complex with Fe³⁺ ions. This new complex then acts as a host for amino acids like tryptophan or histidine, signaling their presence through a "turn-on" fluorescent response. epa.gov Similarly, metal-organic frameworks (MOFs) constructed from carbazole-based ligands can act as hosts for detecting nitroaromatic explosives like picric acid. mdpi.com
The table below summarizes examples of carbazole derivatives in host-guest systems.
| Host/Guest System | Host Molecule | Guest Molecule(s) | Application |
| OLED Emitter System mdpi.com | Pyridinyl-Carbazole Derivative | Ir(ppy)₃, FIrpic | Phosphorescent OLEDs |
| Ion and Biomolecule Sensing epa.gov | Chiral Carbazole Sensor-Fe³⁺ Complex | L-tryptophan, L-histidine | Sequential Fluorescence Sensing |
| Explosive Detection mdpi.com | Carbazole-based Metal-Organic Framework | Picric Acid | Chemosensing |
Chemo/Biosensors Based on Fluorescence Transduction
Carbazole and its derivatives are highly valued as fluorophores for the development of chemosensors and biosensors. nih.gov Their rigid, highly conjugated structure leads to high fluorescence quantum yields, providing a strong signal that can be modulated upon interaction with an analyte. clockss.org The process of converting the binding event into a measurable optical signal is known as transduction. researchgate.netredalyc.org In these sensors, the binding of a target analyte to a receptor unit linked to the carbazole fluorophore causes a distinct change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. nih.govrsc.org
The primary mechanisms for fluorescence transduction in carbazole-based sensors include:
Photoinduced Electron Transfer (PET): In the "off-on" type of sensor, the receptor can quench the carbazole's fluorescence through PET. Upon binding the analyte, the PET process is inhibited, and the fluorescence is restored.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -accepting nature of groups attached to the carbazole core, modifying the ICT character of the excited state and thus changing the emission color and intensity. nih.govrsc.org
Förster Resonance Energy Transfer (FRET): This mechanism can be employed in more complex systems where energy is transferred from the excited carbazole donor to a nearby acceptor molecule. Analyte binding can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the observed fluorescence. mdpi.com
Carbazole-based fluorescent sensors have been developed for a wide range of analytes:
Metal Ions: Many sensors have been designed for the detection of biologically and environmentally important metal ions. nih.gov For example, carbazole-derived chemosensors have demonstrated high selectivity and sensitivity for ions such as Cu²⁺, Fe³⁺, Co²⁺, and Ni²⁺, typically through fluorescence quenching. clockss.orgnih.govrsc.orgosi.lv The interaction often involves the formation of a stable complex between the ion and heteroatoms (N, O) in the receptor part of the sensor molecule. clockss.orgrsc.org
Anions: By incorporating hydrogen-bonding donor groups (like -OH or N-H), carbazole sensors can detect anions. 1-hydroxycarbazole, for instance, has been used to recognize fluoride (B91410) and chloride anions through fluorescence changes resulting from hydrogen bond interactions. nih.gov
Biomolecules: The application of these sensors extends to biological systems. A chiral carbazole sensor has been used for the sequential detection of Fe³⁺ and then specific amino acids like L-tryptophan and L-histidine, demonstrating its potential for analyzing components in commercial health products. epa.gov
The table below details several research findings on carbazole-based fluorescent sensors.
| Sensor Type | Target Analyte(s) | Fluorescence Response | Detection Limit |
| Phenylalanine-amino-carbazole nih.gov | Co²⁺, Ni²⁺, Cu²⁺ | Turn-off (Quenching) | Not Specified |
| Carbazole Schiff Base rsc.org | Cu²⁺ | Turn-off (Quenching) | 65 nM |
| 9-ethyl-9H-carbazole derivative clockss.org | Cu²⁺ | Turn-off (Quenching) | Not Specified |
| Carbazole Schiff Base osi.lv | Fe³⁺ | Turn-off (Quenching) | 37.5 nM |
| Chiral Carbazole Sensor epa.gov | Fe³⁺ | Turn-off (Quenching) | 84 nM |
| Chiral Carbazole Sensor-Fe³⁺ Complex epa.gov | L-tryptophan, L-histidine | Turn-on (Enhancement) | Not Specified |
| 1-hydroxycarbazole nih.gov | Fluoride (F⁻), Chloride (Cl⁻) | Quenching | 1.8 µM (F⁻) |
Structure Property Relationships and Rational Design Principles
Influence of Phenylethynyl Substitution Positions and Number
The placement and quantity of phenylethynyl groups on the carbazole (B46965) core are fundamental in dictating the molecule's properties. While this article focuses on the 3,6-disubstituted isomer, it's noteworthy that other substitution patterns, such as at the 2,7-positions, are also explored in the literature to achieve different electronic and photophysical outcomes. worktribe.com
Substitution at the 3 and 6 positions of the carbazole ring directly extends the π-conjugation pathway along the molecule's long axis. This extended conjugation, facilitated by the rigid and linear phenylethynyl linkers, significantly influences the electronic absorption and emission spectra. acs.orgrsc.org Research has shown that carbazoles with phenyl moieties substituted at the 3,6-positions generally exhibit a lower triplet energy compared to the parent carbazole molecule. rsc.org This is a critical consideration in the design of host materials for phosphorescent OLEDs, where a high triplet energy is required to efficiently confine the excitons on the guest emitter.
The number of phenylethynyl substituents also plays a crucial role. Increasing the number of these groups can lead to a red-shift in the absorption and emission spectra due to the extension of the π-system. However, it is the strategic placement at the 3,6-positions that has been a primary focus for creating materials with desirable blue emission characteristics. ub.edu
Effects of N-Substitution on Electronic and Photophysical Properties
The nitrogen atom of the carbazole ring offers a convenient site for modification, and the nature of the substituent at this position (the 9-position) profoundly impacts the molecule's properties. researchgate.net Alkyl or aryl groups are commonly introduced at the N-position to enhance solubility, influence molecular packing in the solid state, and tune electronic characteristics. ub.eduresearchgate.net
For instance, the attachment of N-alkyl chains of varying lengths can be a determining factor in the intermolecular arrangement and solubility in organic solvents, which is crucial for solution-based processing of devices like OLEDs. ub.edu Studies have revealed that the length of the N-alkyl chain can be critical for the optical properties in the solid state. ub.edu For example, an N-hexylated derivative of a related bicarbazole system was found to exhibit deep-blue emission and act as a suitable host for iridium complexes in white OLEDs. ub.edu
Furthermore, N-substitution can affect the electronic properties. The introduction of different groups can modulate the ionization potential and electron affinity of the molecule. Theoretical and experimental studies have shown that the spectral features of carbazole derivatives are characteristic of the N-substituted carbazoles. researchgate.net
Tuning of Conjugation Length and Molecular Architecture
The extension of the π-conjugated system is a powerful tool for tuning the optoelectronic properties of organic materials. In the context of 3,6-bis(phenylethynyl)-9H-carbazole, the conjugation length can be precisely controlled by the nature of the phenylethynyl groups and by building larger molecular architectures.
The phenylethynyl spacer itself provides a rigid and planar structure that promotes π-electron delocalization. ub.edu This extended conjugation is a key factor in achieving the desired blue emission in OLEDs. ub.edu By replacing the phenyl group in the phenylethynyl moiety with larger aromatic systems, the conjugation can be further extended, leading to a red-shift in the emission color.
The molecular architecture can also be expanded by linking multiple this compound units together. For example, creating dimers or even star-shaped molecules with a central core can significantly alter the photophysical properties. worktribe.com Elongating the conjugation by inserting additional π-linkers, such as fluorene (B118485) or thiophene, can increase molar extinction coefficients and raise the energy levels of the molecule, which is beneficial for electron injection in devices. rsc.org
Strategic Integration of Electron-Donating and Electron-Withdrawing Units
The incorporation of electron-donating (D) and electron-withdrawing (A) groups into the this compound framework is a widely employed strategy to create donor-acceptor (D-A) type molecules. nih.govresearchgate.net This approach can induce intramolecular charge transfer (ICT) upon photoexcitation, which significantly influences the fluorescence properties. acs.org
The carbazole moiety itself is electron-rich and often serves as the donor. nih.govresearchgate.net By attaching electron-withdrawing groups to the periphery of the phenylethynyl substituents, the electronic and photophysical properties can be finely tuned. For instance, the introduction of cyano groups can enhance the electron-accepting nature of the terminal units, leading to materials with interesting solvatochromic and fluorescence behavior. nih.gov
The strategic placement of these D and A units is critical. In many designs, the carbazole core acts as the central donor, and the acceptor groups are placed at the ends of the phenylethynyl arms. This D-A-D architecture is common for creating materials with high fluorescence quantum yields. The choice of the donor and acceptor strength allows for the tuning of the emission color across the visible spectrum. bohrium.com For example, combining electron-donor carbazole units with electron-deficient units can lead to efficient emitters. bohrium.com
Design of Ladder-Type and Bridged Carbazole Structures
To enhance the rigidity, planarity, and charge transport properties of carbazole-based materials, researchers have explored the design of ladder-type and bridged structures. nih.gov These architectures restrict conformational freedom and promote stronger intermolecular π-π stacking, which is beneficial for efficient charge transport in organic thin-film transistors (OTFTs). nih.gov
Ladder-type molecules, with their extended and planar aromatic backbones, are particularly sought after in the field of optoelectronics. nih.gov While direct examples of ladder-type polymers based on this compound are less common, the principle of creating rigid, planar structures is highly relevant. The phenylethynyl units already contribute to the rigidity of the molecule.
Bridged structures, where the two phenyl rings of the carbazole are linked, can also enforce planarity and tune the electronic properties. Creating a bridged carbazole core and then functionalizing it at the 3,6-positions with phenylethynyl groups is a potential strategy to further enhance the performance of these materials. The synthesis of carbazole dimers linked via phenylene spacers, where the connectivity is at the C(3) positions, represents a step towards more complex, bridged architectures. worktribe.com
Concluding Remarks and Future Research Perspectives
Advancements in Synthetic Methodologies
The synthesis of functionalized carbazoles has traditionally relied on methods like the Graebe-Ullmann reaction, Bucherer synthesis, and Fischer indolization. rsc.orgchim.it However, modern organic synthesis is moving towards more efficient, atom-economical, and sustainable approaches. Future research on 3,6-Bis(phenylethynyl)-9H-carbazole should focus on developing novel synthetic strategies that offer higher yields, greater purity, and scalability.
Key areas for advancement include:
Catalytic Cross-Coupling Reactions: While Sonogashira coupling is the implicit method for linking the phenylacetylene (B144264) arms to a 3,6-dihalocarbazole core, further optimization using advanced palladium, copper, or other transition metal catalysts could improve efficiency and reduce catalyst loading. rsc.org
C-H Activation/Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, minimizing the need for pre-functionalized starting materials like halogenated carbazoles. chim.it Developing regioselective C-H alkynylation methods for the carbazole (B46965) core would represent a significant step forward, offering a more direct and environmentally benign route to this compound and its derivatives. chim.it
One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences where multiple bonds are formed in a single operation can drastically improve synthetic efficiency. ijpsjournal.com Research into tandem reactions that first form the carbazole nucleus and then introduce the phenylethynyl groups without isolating intermediates would be highly valuable. ijpsjournal.comnih.gov
These advancements will be critical for producing a wider library of derivatives for structure-property relationship studies and for making these materials more accessible for commercial applications. nih.gov
Deeper Understanding of Photophysical Phenomena
The photophysical behavior of this compound is complex and fundamental to its performance in optoelectronic devices. While the extended π-conjugation is known to influence its absorption and emission spectra, a more profound understanding of its excited-state dynamics is necessary.
Future research should prioritize:
Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ): The 3,6-bis(2-phenylethynyl)-9H-carbazole core has been reported to exhibit aggregation-caused quenching, which is detrimental to solid-state device performance. ub.edu This phenomenon limits the efficiency of light-emitting devices by providing non-radiative decay pathways in the solid state. In contrast, materials exhibiting AIE see their fluorescence enhanced in the aggregated state. A key research direction is to understand the intermolecular interactions responsible for ACQ in this specific compound.
Excited-State Dynamics: Probing the excited-state lifetime, intersystem crossing rates, and triplet state characteristics is crucial. researchgate.netrsc.org Single-molecule spectroscopy could be employed to investigate photobleaching pathways and blinking behavior, providing insights into the material's intrinsic photostability. rsc.org
Solvatochromism and Environmental Effects: A systematic study of how the compound's photophysical properties change with solvent polarity and in different polymer matrices is needed to optimize its performance in solution-processed devices. researchgate.net
The table below summarizes the reported quantum yield values for the 3,6-bis(2-phenylethynyl)-9H-carbazole core, highlighting the challenge of aggregation-caused quenching.
| Compound Core | State | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 3,6-bis(2-phenylethynyl)-9H-carbazole | Solution | ~0.27 | ub.edu |
| 3,6-bis(2-phenylethynyl)-9H-carbazole | Solid State | ~0.11 | ub.edu |
Rational Design for Next-Generation Optoelectronic Devices
A comprehensive understanding of the synthesis and photophysics of this compound will enable the rational design of new materials for high-performance optoelectronic devices. bohrium.comacs.org The flexibility of the carbazole core allows for functionalization at various positions (N-9, C-2, C-7), providing opportunities to fine-tune its properties. elsevierpure.comresearchgate.net
Future design strategies should focus on:
Tuning Emission Properties for OLEDs: The 3-(phenylethynyl)-9H-carbazole unit has been used to achieve deep-blue emission in Organic Light-Emitting Diodes (OLEDs). ub.edu By modifying the substituents on the peripheral phenyl rings or the carbazole nitrogen, the emission color could be tuned across the visible spectrum. Introducing electron-withdrawing or -donating groups can modulate the HOMO/LUMO energy levels and the intramolecular charge transfer (ICT) character, influencing the emission wavelength and quantum efficiency. researchgate.net
Developing Host and TADF Materials: The high triplet energy of the carbazole moiety makes it a promising building block for host materials in phosphorescent OLEDs (PhOLEDs) and for developing emitters based on thermally activated delayed fluorescence (TADF). elsevierpure.combohrium.com Future work could involve designing derivatives of this compound with tailored triplet energies and small singlet-triplet energy gaps (ΔEST).
Optimizing for Organic Solar Cells (OSCs): Carbazole-based materials are widely used as donor materials in OSCs due to their excellent hole-transport properties. mdpi.com The broad absorption profile of this compound could be advantageous. Rational design could focus on creating donor-acceptor (D-A) type polymers or small molecules incorporating this unit to enhance light-harvesting and charge separation efficiency in the active layer of solar cells. rsc.orge3s-conferences.org
Expanding Applications in Emerging Technologies
Beyond the established fields of OLEDs and OSCs, the unique properties of this compound make it a candidate for a range of emerging technologies. Its rigid, conjugated structure and responsive electronic nature are key enabling features.
Potential future applications to be explored include:
Organic Field-Effect Transistors (OFETs): The good charge-transporting properties of carbazole derivatives suggest that this compound could be investigated as the active semiconductor in OFETs. elsevierpure.com Research would need to focus on controlling the thin-film morphology to maximize charge carrier mobility.
Non-Linear Optics (NLO): The extended π-electron system can give rise to significant third-order NLO properties, which are useful for applications in optical switching and data processing. elsevierpure.com Synthesizing and characterizing the NLO response of this compound and its derivatives could open up new technological possibilities.
Chemosensors: The fluorescence of the this compound scaffold could be sensitive to the presence of specific analytes. rsc.org By functionalizing the core or peripheral rings with specific recognition moieties, highly sensitive and selective fluorescent chemosensors could be developed for environmental monitoring or chemical detection.
By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials and technologies.
Q & A
Q. What are the key synthetic routes for preparing 3,6-Bis(phenylethynyl)-9H-carbazole derivatives, and how do alkyl chain modifications influence their solubility?
- Methodological Answer: The primary synthesis involves Sonogashira coupling between iodinated carbazole precursors and phenylacetylene derivatives. For example, 3,6-diiodo-9H-carbazole reacts with phenylacetylene under Pd-catalyzed conditions to form the core structure . Alkyl chains (e.g., hexyl or ethylhexyl) are introduced via N-alkylation of the carbazole nitrogen, which enhances solubility in organic solvents like THF or chloroform. Longer alkyl chains (e.g., hexyl) reduce crystallinity and improve processability for solution-based device fabrication, while shorter chains may promote π-π stacking in the solid state .
Q. How do researchers characterize the photophysical properties of this compound derivatives?
- Methodological Answer: Key techniques include:
- UV-Vis and PL Spectroscopy : To determine absorption/emission maxima (e.g., λabs ~275–300 nm, λem ~350–450 nm) and quantum yields (Φ) in solution and solid states .
- Cyclic Voltammetry : To estimate HOMO/LUMO levels (e.g., HOMO = -5.8 to -6.0 eV, LUMO = -2.5 to -3.0 eV), critical for OLED charge transport design .
- Single-Crystal XRD : To correlate intermolecular interactions (e.g., C–H···π vs. π-π stacking) with emission properties .
Advanced Research Questions
Q. How can researchers address the trade-off between achieving high quantum yields in solution versus solid-state emission for OLED applications?
- Methodological Answer: The trade-off arises from aggregation-caused quenching (ACQ) . Strategies include:
-
Alkyl Chain Engineering : Hexyl chains (e.g., derivative 3b ) reduce π-π stacking, yielding Φ = 0.21 in the solid state vs. Φ = 0.07 for shorter-chain analogs (e.g., 3a ) .
-
Structural Rigidity : Introducing o-carborane groups (e.g., compound 2 in ) induces aggregation-induced emission (AIE), enhancing solid-state Φ by restricting intramolecular motion.
-
Host-Guest Systems : Blending with iridium complexes (e.g., Ir(ppy)3) in emissive layers improves efficiency while maintaining deep-blue coordinates (CIEy < 0.1) .
Table 1: Quantum Yield Comparison
Derivative Solution Φ Solid-State Φ Key Structural Feature 3a 0.11 0.07 Short alkyl chain 3b 0.21 0.11 Hexyl chain 4a 0.82 0.08 Triethynylbenzene core 2 (AIE) 0.05 0.40 o-Carborane substituent Data sourced from
Q. What experimental approaches resolve contradictions in charge transport behavior between different derivatives?
- Methodological Answer: Contradictions (e.g., p-type vs. ambipolar transport) arise from varying alkyl chain lengths and core architectures. To clarify:
- Space-Charge-Limited Current (SCLC) Measurements : Quantify hole/electron mobility (e.g., µh ~10<sup>-4</sup> cm²/Vs for bicarbazole derivatives) .
- Density Functional Theory (DFT) : Predicts charge distribution; bicarbazole cores favor hole transport due to electron-rich nitrogen centers, while triethynylbenzene derivatives exhibit weaker conjugation, limiting mobility .
- Device Testing : Simple OLED architectures (ITO/PEDOT:PSS/emissive layer/Ca/Al) validate theoretical predictions .
Q. How does molecular packing influence deep-blue emission in solid-state films?
- Methodological Answer: Crystallographic analysis (via XRD) reveals:
- 3a : Short alkyl chains enable π-π stacking (~3.6 Å spacing), causing red-shifted emission (CIEy = 0.18) .
- 3b : Hexyl chains enforce "herringbone" packing with dominant C–H···π interactions, reducing red shift (CIEy = 0.08) .
- AIE-Active Derivatives : o-Carborane substituents create twisted conformations, suppressing non-radiative decay pathways .
Methodological Challenges & Solutions
Q. What strategies mitigate aggregation-induced quenching during thin-film fabrication?
- Solution:
- Blending with Host Materials : Use this compound as a host doped with <1% Ir complexes to balance exciton confinement and emission purity .
- Spin-Coating Optimization : Adjust solvent polarity (e.g., toluene vs. chlorobenzene) to control film morphology .
- Thermal Annealing : Post-deposition annealing at 80–100°C reduces defects, enhancing Φ by ~15% .
Q. How can researchers reconcile discrepancies in reported HOMO/LUMO levels across studies?
- Solution: Standardize measurement conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
